molecular formula C20H27N3O2S B2576913 1-[(2Z)-4-methyl-2-[(2-methylphenyl)imino]-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one CAS No. 898624-84-5

1-[(2Z)-4-methyl-2-[(2-methylphenyl)imino]-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one

Cat. No.: B2576913
CAS No.: 898624-84-5
M. Wt: 373.52
InChI Key: NQRXQLZTPSWANZ-MRCUWXFGSA-N
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Description

1-[(2Z)-4-methyl-2-[(2-methylphenyl)imino]-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one is a complex organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2Z)-4-methyl-2-[(2-methylphenyl)imino]-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Introduction of the Imino Group: The imino group can be introduced by the condensation of an amine with an aldehyde or ketone.

    Attachment of the Morpholine Group: The morpholine group can be attached through nucleophilic substitution reactions involving appropriate halogenated precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2Z)-4-methyl-2-[(2-methylphenyl)imino]-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiazole derivatives.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(2Z)-4-methyl-2-[(2-methylphenyl)imino]-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one is not well-documented. based on its structure, it is likely to interact with biological targets such as enzymes or receptors. The thiazole ring and imino group may play a role in binding to these targets, while the morpholine group could influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings, such as 2-aminothiazole and benzothiazole.

    Morpholine Derivatives: Compounds with morpholine groups, such as morpholine-4-carboxylic acid.

    Imino Compounds: Compounds with imino groups, such as imines and Schiff bases.

Uniqueness

1-[(2Z)-4-methyl-2-[(2-methylphenyl)imino]-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one is unique due to its combination of a thiazole ring, imino group, and morpholine group. This combination of functional groups may confer unique biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[4-methyl-2-(2-methylphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2S/c1-15-7-4-5-8-18(15)21-20-23(16(2)19(26-20)17(3)24)10-6-9-22-11-13-25-14-12-22/h4-5,7-8H,6,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRXQLZTPSWANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C2N(C(=C(S2)C(=O)C)C)CCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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